![molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1](/img/structure/B2830304.png)
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide
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Overview
Description
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact mass is 253.123337 Da .Scientific Research Applications
- Cytotoxicity Research : Investigations have revealed that certain derivatives of this compound exhibit cytotoxic efficacy. Researchers assess their impact on cancer cell lines, aiming to identify potential anticancer agents .
- Electrocarboxylation : Researchers have used this compound in electrochemical processes to synthesize 2-(4-isobutylphenyl)propanoic acid (Ibuprofen). Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with applications in pain management and inflammation control .
- Standard Reference Material : 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide can serve as a secondary standard in analytical methods. It aids in calibration, quality control, and method validation .
- Carbon Capture and Utilization (CCU) : Researchers explore electrocarboxylation of organic halides, including this compound, as a greener approach to convert CO2 into valuable chemicals. This aligns with efforts to mitigate climate change and utilize CO2 as a feedstock .
Biological and Pharmacological Studies
Materials Science and Chemical Engineering
Analytical Chemistry
Environmental Science
Mechanism of Action
Target of Action
It is synthesized from 1-chloro-(4-isobutylphenyl)ethane , which is used to synthesize Ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
The compound is related to ibuprofen, which works by inhibiting the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
By inhibiting cyclooxygenase enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting this pathway .
Pharmacokinetics
Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Ibuprofen’s action results in the reduction of inflammation and pain by decreasing the production of prostaglandins .
properties
IUPAC Name |
2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYXNBRCJSCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide |
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